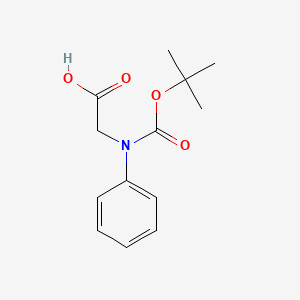

N-BOC-N-PHENYLGLYCINE

Vue d'ensemble

Description

N-(tert-Butoxycarbonyl)-N-phenylglycine (NBoc-Phe-Gly) is a synthetic amino acid that has been used extensively in research laboratories for various purposes. It is a derivative of the naturally occurring amino acid phenylalanine, and is a useful tool for biochemists and molecular biologists for studying protein structure and function. NBoc-Phe-Gly has been used in a variety of applications, including protein engineering, peptide synthesis, and drug design.

Applications De Recherche Scientifique

Résolution Chirale des Amines

N-BOC-N-PHENYLGLYCINE: est utilisé comme réactif pour l'attribution de la configuration absolue des amines primaires chirales par ^1H NMR. Il offre des résultats supérieurs à ceux de l'acide de Mosher, ce qui en fait un outil précieux en analyse stéréochimique .

Catalyse en Synthèse Organique

Ce composé sert de partie d'une combinaison de catalyseurs pour faciliter les cycloadditions [4 + 2] régiosélectives des énone cycliques β-substituées et des malononitriles polyconjugués. Ces réactions sont essentielles pour la construction de structures organiques complexes .

Synthèse Stéréosélective

This compound: est essentiel dans la préparation stéréosélective de nitrocyclohexène carboxaldéhydes polyfonctionnels. Cette application est cruciale pour la synthèse de molécules stéréochimiquement riches pour les produits pharmaceutiques .

Synthèse Peptidique

En synthèse peptidique, en particulier dans le contexte des acides aminés non canoniques, les dérivés de This compound sont synthétisés pour être incorporés dans les peptides, élargissant ainsi la diversité des thérapeutiques peptidiques .

Synthèse Enantiosélective

Le composé est utilisé dans la synthèse énantiosélective des acides aminés, qui est une pierre angulaire dans la production de produits pharmaceutiques énantiomériquement purs .

Groupe Protecteur en Chimie

En tant que groupe protecteur Boc, il est utilisé pour protéger le groupe amino pendant la synthèse peptidique, ce qui permet la déprotection sélective et la modification d'autres parties de la molécule .

Science des Matériaux

This compound: peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères, où l'introduction d'acides aminés peut conférer des propriétés spécifiques comme la biodégradabilité ou la bioactivité .

Chimie Analytique

Il trouve des applications en chimie analytique où ses dérivés sont utilisés comme étalons ou réactifs en chromatographie et en spectrométrie de masse pour identifier et quantifier des substances .

Mécanisme D'action

Target of Action

N-BOC-N-PHENYLGLYCINE, also known as N-(tert-Butoxycarbonyl)-N-phenylglycine or N-Boc-N-phenyl-glycine, is primarily used as a reagent in the field of organic chemistry . It is particularly used for the assignment of absolute configuration of chiral primary amines .

Mode of Action

The compound acts as a protecting group for amino acids in peptide synthesis . It is introduced to the amino acid via a reaction with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a carbamate, which protects the amine functionality during subsequent reactions .

Biochemical Pathways

This compound is involved in the semipinacol rearrangement of vinylogous α-ketol . This rearrangement is cocatalyzed by a cinchona-based primary amine and Brønsted acids such as N-Boc-phenylglycine . The reaction proceeds via complexation, nucleophilic addition, dehydration, carbon atom migration, enamine–imine tautomerization, imine hydrolysis, Walden inversion, and catalyst regeneration .

Pharmacokinetics

It is insoluble in water but soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility profile can influence its availability in different reaction environments.

Result of Action

The primary result of this compound’s action is the protection of the amine functionality in amino acids, allowing for selective reactions to occur at other sites in the molecule . In the context of the semipinacol rearrangement, it contributes to the formation of spirocyclic diketones with chiral all-carbon quaternary stereocenters .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the efficiency of the Boc protection . Additionally, the choice of solvent can impact the reaction due to the compound’s differential solubility in various solvents .

Propriétés

IUPAC Name |

2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(9-11(15)16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAPYAZGXJCKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619837 | |

| Record name | N-(tert-Butoxycarbonyl)-N-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150806-61-4 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150806-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-N-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](phenyl)amino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

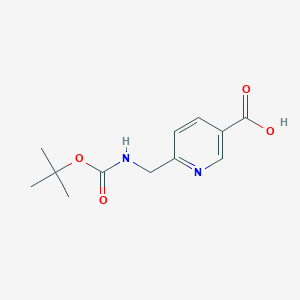

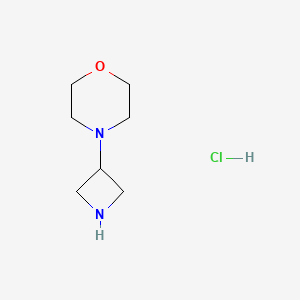

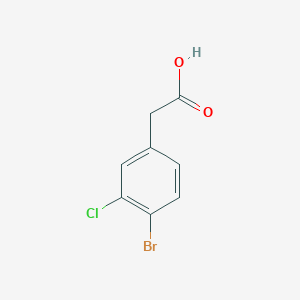

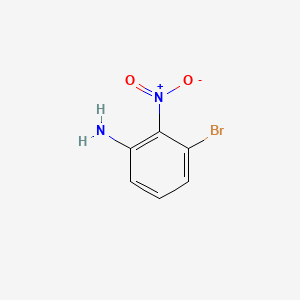

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)